4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)pyrimidine is a complex organic compound featuring a pyrazole ring, a pyrimidine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the pyrimidine and piperazine rings. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity. The use of automated systems and advanced purification techniques would be essential to achieve high yields and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines. Substitution reactions might result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new pharmaceuticals, agrochemicals, and materials.
Biology
In biological research, this compound can be used to study various biological processes, such as enzyme inhibition, receptor binding, and signal transduction pathways. Its potential as a tool in molecular biology and biochemistry is significant.
Medicine
In medicine, this compound has shown promise in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications in electronics, aerospace, and other high-tech industries.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The exact pathways involved depend on the biological context and the specific application. For example, in drug development, the compound might inhibit an enzyme involved in disease progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-(4-methoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidine
4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-(4-nitrophenyl)sulfonyl)piperazin-1-yl)pyrimidine
Uniqueness
What sets this compound apart from its similar counterparts is the presence of the trifluoromethoxy group, which can significantly alter its chemical and biological properties. This group can enhance the compound's stability, lipophilicity, and binding affinity to biological targets, making it more effective in certain applications.
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-2-methyl-6-[4-[4-(trifluoromethoxy)phenyl]sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O3S/c1-14-12-15(2)30(27-14)20-13-19(25-16(3)26-20)28-8-10-29(11-9-28)34(31,32)18-6-4-17(5-7-18)33-21(22,23)24/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZOCDHBRMVWGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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